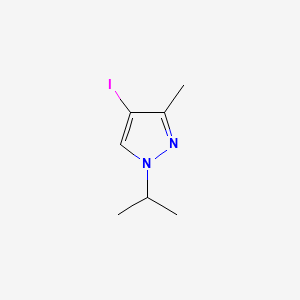

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Iodo-1-isopropyl-3-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1215295-86-5 . It has a linear formula of C7 H11 I N2 . The compound is stored at room temperature and is in liquid form . It is used as a valuable intermediate for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many scientists around the globe . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . “4-Iodopyrazole” was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis

The molecular weight of “this compound” is 250.08 . The InChI Code is 1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 . The InChI key is ZOUBXDOZFBNWCB-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazole and its derivatives are known to exhibit a full spectrum of biological activities . “4-Iodopyrazole” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 250.08 . The InChI Code is 1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 .科学的研究の応用

Synthesis Techniques

The compound 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is a versatile building block in the field of organic synthesis. It can be efficiently synthesized through iodination of pyrazole and its derivatives in a heterophase medium, showing yields of 80–97% for various substituted pyrazoles, including 1-isopropylpyrazole. This method employs a system of KI-KIO3 in the presence of H2SO4 additives, indicating the adaptability of this approach to a wide range of structurally varying pyrazoles (Lyalin & Petrosyan, 2013). Additionally, electrosynthesis offers an alternative pathway by iodinating corresponding precursors on a Pt-anode in aqueous solutions of KI, with efficiency depending on the donor-acceptor properties of substituents (Lyalin, Petrosyan, & Ugrak, 2010).

Medicinal Chemistry

In medicinal chemistry, the exploration of pyrazole derivatives, including those related to this compound, demonstrates significant potential. Novel pyrazole carbaldehyde derivatives were synthesized and evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. These studies revealed that certain pyrazole derivatives exhibit promising biological activities, potentially serving as COX-2 inhibitors or anti-inflammatory drugs, which underscores the utility of this compound derivatives in drug discovery processes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Material Science

The synthesis of monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments highlights the application of 4-iodo-substituted pyrazoles in material science. These compounds, derived from 4,4′-diiodo derivatives of 1,1′-methylenebis(1H-pyrazole), have been used in polycondensation reactions to form oligomeric products with molecular weights exceeding 9000, indicating their potential as novel polymeric materials (Potapov, Khlebnikov, & Vasilevskii, 2006).

Crop Science and Oncology

In the research fields of CropScience and oncology, the pyrazole nucleus, including structures related to this compound, serves as a recurrent scaffold. The preparation of an array of 4- and 5-iodinated pyrazole derivatives has facilitated access to new chemical entities, showcasing the relevance of these compounds in developing therapeutic agents and agricultural chemicals (Guillou et al., 2011).

Safety and Hazards

将来の方向性

“4-Iodopyrazole” is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests potential future directions in the synthesis of biologically active compounds.

特性

IUPAC Name |

4-iodo-3-methyl-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUBXDOZFBNWCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673669 |

Source

|

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-86-5 |

Source

|

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)